molecular formula C28H34N2O9 B1212760 Tmpte CAS No. 94591-68-1

Tmpte

Cat. No.: B1212760
CAS No.: 94591-68-1
M. Wt: 542.6 g/mol
InChI Key: ATXBJKXCSFZKBX-FNGWQMIZSA-N
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Description

Trimethylolpropane Triglycidyl Ether (TMPTE) is a trifunctional aliphatic glycidyl ether epoxy monomer widely utilized as a crosslinking agent in polymer electrolytes, bio-lubricants, and coatings. Its molecular structure features three reactive epoxide groups, enabling robust network formation through cationic ring-opening polymerization (e.g., with LiFSI initiators) .

Properties

CAS No.

94591-68-1

Molecular Formula

C28H34N2O9

Molecular Weight

542.6 g/mol

IUPAC Name

16-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-11-methoxy-5,5,6,6,20-pentamethyl-9,13-dioxa-16,18-diazahexacyclo[10.9.0.03,10.04,7.014,21.015,20]henicosa-1,3(10),11-triene-8,17,19-trione

InChI

InChI=1S/C28H34N2O9/c1-26(2)15-10-7-11-16-20(38-18(11)21(36-6)19(10)39-23(33)17(15)27(26,3)4)22-28(16,5)24(34)29-25(35)30(22)14-8-12(32)13(9-31)37-14/h7,12-17,20,22,31-32H,8-9H2,1-6H3,(H,29,34,35)/t12-,13+,14?,15?,16?,17?,20?,22?,28?/m0/s1

InChI Key

ATXBJKXCSFZKBX-FNGWQMIZSA-N

SMILES

CC1(C2C(C1(C)C)C(=O)OC3=C2C=C4C5C(C6C5(C(=O)NC(=O)N6C7CC(C(O7)CO)O)C)OC4=C3OC)C

Isomeric SMILES

CC1(C2C(C1(C)C)C(=O)OC3=C2C=C4C5C(C6C5(C(=O)NC(=O)N6C7C[C@@H]([C@H](O7)CO)O)C)OC4=C3OC)C

Canonical SMILES

CC1(C2C(C1(C)C)C(=O)OC3=C2C=C4C5C(C6C5(C(=O)NC(=O)N6C7CC(C(O7)CO)O)C)OC4=C3OC)C

Synonyms

thymidine-8-methoxypsoralen tetramethylethylene diadduct
TMPTE

Origin of Product

United States

Comparison with Similar Compounds

TMPTE is compared with structurally or functionally analogous compounds in two primary domains: polymer electrolytes and bio-lubricants .

Polymer Electrolytes

This compound vs. Polyethylene Oxide (PEO) and Polymethyl Methacrylate (PMMA)

This compound-based gel polymer electrolytes (GNPEs) demonstrate distinct advantages over conventional PEO and PMMA electrolytes:

Property This compound (GNPEs) PEO-Based PMMA-Based References
Tg (°C) -23 to -25 -60 to -70 ~100 (plasticized: ~20-30)
Ionic Conductivity (S/cm) ~1.2×10⁻³ (30°C) ~10⁻⁴ (30°C, requires >60°C) ~10⁻⁵ (30°C)
Thermal Stability (°C) Up to 150 <100 (prone to crystallization) Up to 120
Morphology Amorphous (XRD-confirmed) Semi-crystalline Amorphous

Key Findings :

  • Flexibility : this compound’s lower Tg (-23°C) enables superior chain mobility at room temperature compared to PEO’s semi-crystalline structure, which requires elevated temperatures for ion conduction .
  • Stability : GNPEs maintain stability up to 150°C, outperforming PEO and PMMA in high-temperature applications .
This compound vs. Polyethylene Glycol Diglycidyl Ether (PEGDGE)

In asphalt regeneration, this compound outperforms PEGDGE as a styrene-butadiene-styrene (SBS) modifier:

  • Elastic Recovery : this compound-restored asphalt achieved 89% recovery vs. 76% for PEGDGE under thermal-oxidative aging .
  • Fatigue Resistance : this compound reduced fatigue cracking by 40% compared to PEGDGE in pressure-aged systems .

Bio-Lubricants

This compound vs. Neopentyl Glycol (NPG) and Pentaerythritol Esters

This compound triesters are compared with other polyol esters in terms of synthesis efficiency and performance:

Parameter This compound NPG Esters Pentaerythritol Esters References
Yield (Optimal) 95.2% (vacuum reactor) 85–90% 70–80%
Soap Formation 167 mg/g (optimized) <50 mg/g 100–200 mg/g
Thermal Stability (°C) 449.9 (TGA) ~300 ~350
Viscosity (cSt @ 40°C) 32–35 25–28 40–45

Key Findings :

  • Efficiency : Microwave-assisted synthesis reduces this compound production time to 10 minutes (vs. 1 hour conventionally), with yields up to 63% .
  • Thermal Resistance : this compound’s decomposition temperature (449.9°C) surpasses most bio-lubricants, making it suitable for high-temperature industrial applications .

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